molecular formula C10H10N2O2 B8348648 methyl [N-(2-cyanophenyl)amino]acetate

methyl [N-(2-cyanophenyl)amino]acetate

Cat. No. B8348648
M. Wt: 190.20 g/mol
InChI Key: ZDZCHTCPTMJVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [N-(2-cyanophenyl)amino]acetate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl [N-(2-cyanophenyl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl [N-(2-cyanophenyl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl [N-(2-cyanophenyl)amino]acetate

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(2-cyanoanilino)acetate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11/h2-5,12H,7H2,1H3

InChI Key

ZDZCHTCPTMJVDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=CC=C1C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.2 g of 2-cyanoaniline, 2.0 g of methyl bromoacetate and 1.3 g of potassium carbonate in 12 ml of dry N,N-dimethylformamide is heated at 150°-155° C. for 40 minutes. The cooled mixture is poured into ice-water and the mixture filtered to give 2 g of methyl [N-(2-cyanophenyl)amino]acetate as a yellow solid, m.p. 70°-78° C. The preceding compound (2.0 g) is added to a solution of 0.5 g of sodium methoxide in 50 ml of methanol. The mixture is shaken under an atmosphere of hydrogen with the catalyst Raney-Ni for 19 hours. The mixture is filtered through diatomaceous earth and the filtrate evaporated. Water is added to the residue and the mixture filtered to give 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one as a yellow solid, m.p. 167°-170° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2.2 g of 2-cyanoaniline, 2.0 g of methyl bromoacetate and 1.3 g of potassium carbonate in 12 ml of dry N,N-dimethylformamide is heated at 150°-155° C. for 40 minutes. The cooled mixture is poured into ice-water and the mixture filtered to give 2 g of methyl[N-(2-cyanophenyl)amino]acetate as a yellow solid, m.p. 70°-78° C. The preceding compound (2.0 g) is added to a solution of 0.5 g of sodium methoxide in 50 ml of methanol. The mixture is shaken under an atmosphere of hydrogen with the catalyst Raney-Ni for 19 hours. The mixture is filtered through diatomaceous earth and the filtrate evaporated. Water is added to the residue and the mixture filtered to give 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-one as a yellow solid, m.p. 167°-170° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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